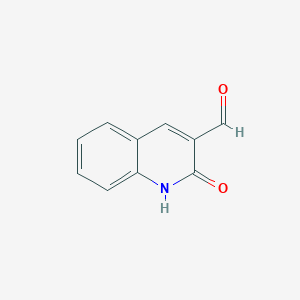

2-Hydroxyquinoline-3-carbaldehyde

Descripción

Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org The quinoline scaffold is present in a wide array of natural products, particularly alkaloids like quinine, and forms the core of numerous synthetic compounds used in pharmaceuticals, agrochemicals, and dyes. numberanalytics.comwikipedia.org The synthesis of the quinoline ring system is a well-established field, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing various pathways to substituted quinolines. wikipedia.orgslideshare.net

The synthesis of 2-hydroxyquinoline-3-carbaldehyde is most notably achieved via its chloro-analogue, 2-chloroquinoline-3-carbaldehyde (B1585622). researchgate.net This key precursor is synthesized through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds. ijsr.netniscpr.res.inorganic-chemistry.org In a typical procedure, N-arylacetamides (such as acetanilide) are treated with the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide), which induces a cyclization and formylation to yield 2-chloro-3-formylquinolines. researchgate.netniscpr.res.in The subsequent hydrolysis of the 2-chloro derivative furnishes this compound. researchgate.net

Significance as a Versatile Building Block and Precursor

The academic value of this compound lies in its capacity as a versatile building block for organic synthesis. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group (in its lactam-lactim tautomeric system), provides two reactive centers for constructing more elaborate molecular architectures.

The aldehyde group is a prime site for condensation reactions. Researchers have extensively used it to react with various amines and hydrazines to form a diverse library of Schiff bases and hydrazones. cdnsciencepub.commdpi.comrsc.org These derivatives are not merely extensions of the parent molecule but often serve as ligands for metal complexes or as the final target molecules for biological evaluation. chemchart.comcdnsciencepub.com

Simultaneously, the 2-hydroxy group, or more commonly the 2-chloro group of its direct precursor, is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities at this position. rsc.orgresearchgate.net For instance, reactions with nucleophiles like thiomorpholine (B91149) or various azoles (e.g., 1,2,4-triazole, benzotriazole) lead to new quinoline derivatives with modified properties. mdpi.comrsc.orgnih.gov This reactivity makes 2-chloroquinoline-3-carbaldehyde, and by extension its hydroxy analogue, a powerful synthon for creating fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines and chromeno[3,4-c]quinolines. rsc.orgmdpi.com

Overview of Research Trajectories and Academic Importance

Research involving this compound and its immediate precursor, 2-chloroquinoline-3-carbaldehyde, has branched into several significant areas, underscoring its academic importance.

Development of Chemosensors: Derivatives of this compound have shown significant promise as chemosensors. cdnsciencepub.com Hydrazone derivatives, for example, have been designed as selective fluorescent and colorimetric sensors for detecting environmentally and biologically important ions like fluoride (B91410) (F⁻) and copper (Cu²⁺). cdnsciencepub.comcdnsciencepub.com The interaction with these ions leads to observable changes in the optical properties of the sensor molecule, such as quenching of fluorescence or a shift in absorption spectra, allowing for their detection. cdnsciencepub.comcdnsciencepub.com

Medicinal Chemistry and Drug Discovery: The quinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry, forming the basis for drugs with antimalarial, antibacterial, and anticancer properties. researchgate.netscispace.com Consequently, derivatives of this compound are actively investigated for their biological potential. Studies have explored the cytotoxic activity of its hydrazone and triazole derivatives against various human tumor cell lines. biosynth.commdpi.com Furthermore, metal complexes of its hydrazone derivatives have been evaluated for their ability to interact with DNA and proteins, as well as for their antioxidant and anticancer activities. chemchart.com

Synthetic Methodology and Materials Science: The compound serves as a testbed and starting material for developing new synthetic methodologies to build complex heterocyclic systems. rsc.orgmdpi.com Its inherent fluorescent properties, and those of its derivatives, also make it a person of interest in materials science for the development of novel fluorescent probes and materials. biosynth.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKEYXRRNSJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343371 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-03-0 | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxyquinoline 3 Carbaldehyde

Classical Approaches in the Synthesis of 2-Hydroxyquinoline-3-carbaldehyde

The most established and frequently cited classical route to this compound involves a two-step process commencing with the Vilsmeier-Haack reaction. niscpr.res.insemanticscholar.org This method begins with the formylation and cyclization of N-arylacetamides (acetanilides) using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). niscpr.res.inresearchgate.netijsr.net This initial step does not directly yield the target hydroxyl compound but instead produces an important intermediate, 2-chloroquinoline-3-carbaldehyde (B1585622). researchgate.netresearchgate.net

The subsequent and crucial step is the hydrolysis of the 2-chloro intermediate. researchgate.net Heating 2-chloro-3-formylquinoline in an aqueous acidic medium, such as 70% aqueous acetic acid, facilitates the nucleophilic substitution of the chlorine atom at the C-2 position with a hydroxyl group, affording the final product, this compound. rsc.org This hydrolysis step converts the lactam system of the precursor into the corresponding iminol system. researchgate.net

Other classical formylation techniques like the Reimer-Tiemann and Duff reactions are also employed for the synthesis of various quinolinecarbaldehydes, although their specific application to generate the 3-carbaldehyde isomer is less common than the Vilsmeier-Haack approach. mdpi.comnih.gov

Modern and Efficient Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally conscious methods for preparing this compound and its precursors. These modern strategies focus on improving yields, reducing reaction times, and adhering to the principles of green chemistry.

Transition Metal-Catalyzed Synthetic Routes

While many modern quinoline (B57606) syntheses are moving towards metal-free approaches, transition metals have been studied for their influence on the classical Vilsmeier-Haack reaction. acs.orgnih.gov Research has explored the effect of metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) on the synthesis of quinolines from acetanilides via the Vilsmeier reagent. rsc.org Furthermore, transition-metal-free methods for constructing quinoline rings from materials like N,N-dimethyl enaminones and o-aminobenzyl alcohols are being developed, representing a shift towards more sustainable catalytic systems. researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient pathway to complex molecules. beilstein-journals.org The synthesis of the 2-chloroquinoline-3-carbaldehyde precursor can be viewed as a multicomponent process involving chlorination, formylation, and cyclization of an N-phenylacetamide with the Vilsmeier reagent in one pot. researchgate.net

While this compound itself is more commonly a product of a two-step synthesis, its precursor, 2-chloroquinoline-3-carbaldehyde, is a frequent participant in subsequent MCRs. For instance, L-proline has been used to catalyze three-component reactions involving 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, and enaminones to produce functionalized benzo[b] researchgate.netmdpi.comnaphthyridines. semanticscholar.org Similarly, four-component reactions have been developed to create quinoline-based 1,4-dihydropyridines. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives. A notable example is the use of microwave irradiation to accelerate the hydrolysis of 2-chloro-3-formylquinolines into 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes (the tautomeric form of this compound). rsc.org This method significantly reduces reaction times compared to conventional heating. rsc.org

The use of water as a solvent has been demonstrated in one-pot, three-component reactions involving 2-chloroquinoline-3-carbaldehydes, highlighting a move away from volatile organic solvents. researchgate.net Additionally, the use of natural surfactants, such as those from Acacia pods, has been explored to facilitate condensation reactions involving the chloro-aldehyde intermediate, offering a biodegradable and renewable alternative to synthetic surfactants. rsc.orgnih.gov One-pot procedures that minimize waste by reducing the number of workup and purification steps are also a key feature of modern, greener syntheses. semanticscholar.orgresearchgate.net

Mechanistic Elucidation of Formation Reactions

The primary formation mechanism for the precursor of this compound is rooted in the Vilsmeier-Haack reaction. organic-chemistry.org This process begins with the reaction of a substituted amide, like DMF, with phosphorus oxychloride to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. ijsr.netrsc.org

The mechanism proceeds via an electrophilic aromatic substitution, where the electron-rich acetanilide (B955) attacks the Vilsmeier reagent. ijsr.netorganic-chemistry.org This is followed by an intramolecular cyclization. niscpr.res.in Subsequent elimination and hydrolysis during workup lead to the formation of the 2-chloroquinoline-3-carbaldehyde ring system. ijsr.net The presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization and generally leads to good yields. niscpr.res.in The final conversion to this compound occurs through a well-understood nucleophilic substitution of the chloride with a hydroxide (B78521) ion. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. For the initial Vilsmeier-Haack cyclization, studies have focused on adjusting the molar ratio of the reactants and the temperature. niscpr.res.in For example, the reaction conditions for the cyclization of m-methoxyacetanilide were optimized by varying the molar proportion of POCl₃ from 3 to 15 equivalents and the temperature between 80-90°C. niscpr.res.in

For the subsequent hydrolysis step, microwave-assisted synthesis has proven to be a highly effective optimization strategy. The conversion of 2-chloro-3-formylquinolines to their 2-oxo counterparts was efficiently achieved under microwave irradiation at 320 W in the presence of acetic acid and sodium acetate. rsc.org This method not only improves yields but also drastically shortens reaction times. rsc.org

Below are tables summarizing optimized conditions for key synthetic steps reported in the literature.

Table 1: Optimization of Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline Synthesis

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Acetanilide Derivatives | POCl₃, DMF | 0-5 then 90 | - | Good to Moderate | niscpr.res.in |

| N-phenylacetamide | POCl₃, DMF | - | - | - | researchgate.net |

| Acetanilide | POCl₃, DMF | 0 then 60 | 16 | - | ijsr.net |

(Note: Specific yield percentages are often dependent on the substituents of the starting acetanilide.)

Table 2: Optimization of Hydrolysis to this compound

| Starting Material | Reagents/Conditions | Power (W) | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinolines | Acetic acid, Sodium acetate, Microwave | 320 | - | rsc.org |

| 2-Chloro-3-formylquinoline | 70% aqueous acetic acid | - | - | rsc.org |

(Note: Yields are reported as "afforded" without specific percentages in the source material.)

Reactivity and Derivatization of 2 Hydroxyquinoline 3 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Group

The aldehyde group in 2-hydroxyquinoline-3-carbaldehyde is a key site for various chemical transformations. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the aromatic quinoline (B57606) ring. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the carbonyl oxygen has lone pairs of electrons, allowing it to act as a nucleophile or a proton acceptor.

The aldehyde group can undergo nucleophilic addition reactions. For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to yield secondary alcohols. Reduction of the aldehyde group using reducing agents such as sodium borohydride (B1222165) would lead to the corresponding primary alcohol, 2-hydroxy-3-(hydroxymethyl)quinoline.

Furthermore, the aldehyde can participate in reactions like the Wittig reaction, where it reacts with a phosphorus ylide to form an alkene. It can also undergo the Morita-Baylis-Hillman reaction with activated alkenes such as acrylates or acrylonitrile (B1666552) in the presence of a suitable catalyst. umich.edu

Condensation Reactions and Schiff Base Formation with Various Amine Derivatives

One of the most extensively studied reactions of this compound is its condensation with primary amines to form Schiff bases (imines). mdpi.comwikipedia.org This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. wikipedia.org

These reactions are often carried out by refluxing the aldehyde with the respective amine derivative in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rsc.orgmdpi.com A wide variety of amines have been utilized in these condensation reactions, including aliphatic amines, aromatic amines (anilines), and hydrazines. rsc.orgresearchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for their biological activities. researchgate.netcftri.res.innih.gov

The formation of Schiff bases from this compound and its derivatives has been reported with various amine-containing compounds, leading to a diverse library of molecules. researchgate.net For example, condensation with p-methylbenzene sulfonohydrazide has been documented. researchgate.net Similarly, reactions with substituted anilines and hydrazine (B178648) hydrate (B1144303) have been successfully performed with related 2-chloroquinoline-3-carbaldehydes. rsc.org

Table 1: Examples of Condensation Reactions of Quinoline-3-carbaldehydes

| Quinoline-3-carbaldehyde Derivative | Amine Derivative | Resulting Product Type | Reference |

| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | p-Methylbenzene sulfonohydrazide | Schiff base | researchgate.net |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff base (Imine) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenyl hydrazine | Schiff base (Hydrazone) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | rsc.org |

| This compound | Various amines | Schiff base | cftri.res.in |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The Schiff bases and other derivatives obtained from this compound serve as excellent precursors for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through a condensation-cyclization sequence. rsc.org Similarly, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid can yield 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org

Another important cyclization pathway involves the reaction with sodium azide. The reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) can produce tetrazolo[1,5-a]quinoline (B14009986) derivatives. nih.gov These reactions highlight the utility of the aldehyde and the adjacent reactive site on the quinoline ring in constructing complex heterocyclic frameworks.

Multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes have also been employed to synthesize fused systems. For example, a one-pot reaction with 2-aminobenzimidazole (B67599) and malononitrile (B47326) can lead to the formation of benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Quinoline-3-carbaldehydes

| Starting Quinoline Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Azidotrimethylsilane | Tetrazolo[1,5-a]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole, Malononitrile | Benzo-imidazopyrimido[4,5-b]quinolone | researchgate.net |

Functional Group Interconversions and Modifications on the Quinoline Ring

The this compound scaffold allows for various functional group interconversions. The hydroxyl group at the C-2 position exists in tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. rsc.org This tautomerism can influence its reactivity.

The hydroxyl group can be alkylated or acylated to introduce different functionalities. More significantly, in the analogous 2-chloroquinoline-3-carbaldehyde, the chlorine atom is a versatile handle for nucleophilic substitution reactions. It can be displaced by various nucleophiles, including alkoxides, thiolates, and amines, to introduce a wide range of substituents at the 2-position. For example, reaction with thiomorpholine (B91149) in the presence of a base yields 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.orgnih.gov The conversion of the 2-chloro derivative to the 2-hydroxy (or 2-oxo) derivative is typically achieved by heating in acetic acid with sodium acetate. rsc.org

Modifications can also be made to the benzene (B151609) ring of the quinoline system, although these are less common in the context of the reactivity of the 3-carbaldehyde group. Such modifications would typically be introduced at an earlier stage of the synthesis of the quinoline ring itself.

Exploration of Unique Reactivity Patterns in the Presence of Specific Reagents

The reactivity of this compound and its derivatives can be further expanded through the use of specific reagents and reaction conditions, leading to unique chemical transformations.

The use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases. For instance, the synthesis of unsaturated ketones from 2-thiomorpholino-quinoline-3-carbaldehyde and acetophenones was efficiently carried out under microwave conditions. rsc.orgnih.gov

Multicomponent reactions (MCRs) represent another area of unique reactivity. A four-component Ugi-azide reaction involving 2-chloroquinoline-3-carbaldehyde, an alkyl isocyanide, azidotrimethylsilane, and an amine has been used to synthesize 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. nih.gov Such reactions are highly efficient in building molecular complexity in a single step.

Furthermore, the use of catalysts can significantly influence the outcome of reactions. For example, Lewis acids can be used to catalyze certain transformations, and phase-transfer catalysts can be employed to improve the efficiency of nucleophilic substitution reactions on the quinoline ring.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. mkuniversity.ac.inmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

For a molecule like 2-Hydroxyquinoline-3-carbaldehyde, SCXRD would reveal the planarity of the quinoline (B57606) ring system and the orientation of the hydroxyl and carbaldehyde substituents. It would also elucidate the hydrogen bonding network, a key factor in its crystal packing and physical properties. For instance, a related compound, 2-methoxyquinoline-3-carbaldehyde, was found to have an essentially planar quinoline ring system, with the methoxy (B1213986) and carbaldehyde groups nearly coplanar with the ring. nih.gov The crystal packing in this analog is stabilized by C-H···O hydrogen bonds and π–π stacking interactions. nih.gov A similar analysis of this compound would provide invaluable insights into its solid-state architecture.

Table 1: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.8206 (6) |

| b (Å) | 4.8446 (3) |

| c (Å) | 21.6828 (14) |

| β (°) | 90.612 (4) |

| V (ų) | 926.50 (10) |

| Z | 4 |

| Data for 2-methoxyquinoline-3-carbaldehyde, a structurally similar compound. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. Advanced NMR techniques provide detailed information about the connectivity and spatial relationships of atoms.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu This is particularly useful for assigning the protons on the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

In a study of a different quinoline derivative, 2D NMR techniques, including COSY, HSQC, and HMBC, were successfully employed to assign all proton and carbon resonances. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-OH | ~11-13 | - |

| C3-CHO | ~9.5-10.5 | ~190 |

| H4 | ~8.0-8.5 | - |

| H5 | ~7.5-8.0 | - |

| H6 | ~7.0-7.5 | - |

| H7 | ~7.5-8.0 | - |

| H8 | ~7.0-7.5 | - |

| C2 | - | ~160-165 |

| C3 | - | ~120-125 |

| C4 | - | ~140-145 |

| C4a | - | ~120-125 |

| C5 | - | ~125-130 |

| C6 | - | ~120-125 |

| C7 | - | ~130-135 |

| C8 | - | ~115-120 |

| C8a | - | ~145-150 |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |

Solid-State NMR for Polymorphic and Amorphous Forms

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of materials in the solid state, including crystalline polymorphs and amorphous forms. For this compound, ssNMR can provide information about the tautomeric form present in the solid state (i.e., the hydroxyquinoline versus the quinolone-one form). colab.ws Differences in ¹³C and ¹⁵N chemical shifts can distinguish between different tautomers and zwitterionic species. colab.ws Furthermore, ssNMR can be used to study molecular motions and intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₇NO₂), the expected exact mass would be determined and compared to the measured value to confirm its molecular formula. nih.govscbt.com

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | scbt.com |

| Molecular Weight | 173.17 g/mol | scbt.com |

| Exact Mass | 173.0477 Da | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a compound.

For this compound, IR and Raman spectra would show characteristic absorption bands for:

O-H stretching of the hydroxyl group.

C=O stretching of the aldehyde group.

C=C and C=N stretching of the quinoline ring.

C-H stretching and bending modes of the aromatic and aldehyde protons.

A study on quinoline-7-carboxaldehyde utilized FT-IR and FT-Raman spectroscopy, along with theoretical calculations, to analyze its vibrational properties. researchgate.netnih.gov A similar approach for this compound would aid in the complete assignment of its vibrational spectra and provide insights into intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. masterorganicchemistry.com The quinoline ring system in this compound is a conjugated system, and the presence of the hydroxyl and carbaldehyde substituents will influence its electronic absorption spectrum.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com The positions and intensities of these absorption bands are sensitive to the solvent polarity and pH, which can affect the tautomeric equilibrium and the protonation state of the molecule. A study of 7-hydroxyquinoline-8-carbaldehydes demonstrated a solvent-dependent equilibrium between two tautomeric forms, which was reflected in their electronic absorption spectra. acs.org Analysis of the UV-Vis spectrum of this compound can therefore provide valuable information about its electronic structure and behavior in solution.

Computational and Theoretical Investigations of 2 Hydroxyquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-hydroxyquinoline-3-carbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. nih.govbohrium.com This process, known as geometrical optimization, identifies the bond lengths and angles that correspond to the minimum energy conformation of the molecule.

These calculations reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity. The calculated Mulliken atomic charges, for instance, can indicate which atoms are more likely to participate in electrostatic interactions. bhu.ac.in Furthermore, DFT provides insights into the molecule's electronic structure, including the energies of its molecular orbitals.

Molecular Docking Studies for Ligand-Receptor Interactions (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies for this compound are not extensively detailed in the provided results, the conceptual framework for such investigations is well-established for its derivatives. nih.govnih.govresearchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function for each pose to estimate the binding affinity. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For derivatives of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622), molecular docking has been employed to investigate their potential as inhibitors for various enzymes. nih.govresearchgate.net This suggests that this compound could also be a promising candidate for similar in silico screening against various biological targets.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reactions at the molecular level. rsc.org These methods can map out the entire reaction pathway, including the structures of reactants, products, and, most importantly, the high-energy transition states that govern the reaction rate. rsc.orgresearchgate.net

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, quantum chemical calculations can provide invaluable insights. For example, the synthesis of the related 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction has been mechanistically studied. nih.gov Theoretical calculations can help to understand the role of catalysts, predict the feasibility of different reaction pathways, and explain the observed product distributions. By calculating the activation energies for various potential steps, researchers can identify the most likely reaction mechanism. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for molecules like this compound, aiding in the interpretation of experimental spectra. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra of the molecule. bohrium.com By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical values, when compared with experimental NMR data, help in the structural elucidation of the molecule and its derivatives. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy, which provides information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT) calculations. These calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in the experimental UV-Vis spectrum. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgpku.edu.cn The energy and spatial distribution of these orbitals are critical in understanding how a molecule will interact with other chemical species. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. bohrium.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com For this compound, FMO analysis can predict its electrophilic and nucleophilic sites, providing insights into its reaction mechanisms. researchgate.net

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. bhu.ac.in These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds. For instance, a high electrophilicity index suggests a greater capacity to act as an electrophile. bohrium.com

Applications of 2 Hydroxyquinoline 3 Carbaldehyde and Its Derivatives in Advanced Materials and Catalysis

Application in Sensor Development and Chemical Sensing Mechanisms

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. Derivatives of 2-hydroxyquinoline-3-carbaldehyde have emerged as promising candidates for the fabrication of chemosensors, primarily due to the chelating ability of the quinoline (B57606) ring and the potential for signal transduction upon analyte binding. These sensors often operate on the principles of fluorometry or colorimetry, where the interaction with a target analyte induces a measurable change in the optical properties of the material.

The fundamental sensing mechanism of these quinoline-based sensors lies in the coordination of the quinoline's nitrogen atom and the hydroxyl group with metal ions. This chelation event can lead to several photophysical changes, including Chelation-Enhanced Fluorescence (CHEF) or a shift in the absorption spectrum, resulting in a color change. The aldehyde group at the 3-position provides a convenient handle for further functionalization, allowing for the synthesis of Schiff base derivatives which can enhance selectivity and sensitivity towards specific analytes.

For instance, Schiff bases derived from the condensation of a quinoline carbaldehyde with various amines can create a specific binding pocket for a target ion. Upon binding, the conformational change or the electronic perturbation in the molecule can significantly alter its fluorescence or color. While direct studies on this compound as a sensor are emerging, extensive research on its close analogs, such as 8-hydroxyquinoline-carbaldehyde, provides a strong basis for its potential. These analogs have been successfully employed in the detection of a variety of metal ions.

| Sensor Derivative Type | Target Analyte | Sensing Mechanism | Detection Method | Reported Limit of Detection (LOD) |

| Quinoline-based Hydrazone | Tributyltin (TBT) | Color change and fluorescence enhancement upon binding | Colorimetric/Fluorometric | Not specified in abstract |

| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | Fluorescence enhancement | Fluorometric | <10⁻⁷ M |

| Lawsone-Diaminomaleonitrile Schiff Base | Hg²⁺ | Naked-eye visible color change from yellow to pink | Colorimetric | 1.1 x 10⁻⁷ M rsc.org |

| Aminoquinoxaline-based sensor | pH | Shifts in absorption and emission bands | Colorimetric/Fluorometric | pH range 1-5 |

This table presents data for derivatives of quinoline and similar structures to illustrate the potential applications of this compound in sensor development.

The design of these sensors can be tailored to achieve high selectivity. By modifying the substituents on the quinoline ring or the structure of the Schiff base, the electronic properties and the geometry of the binding site can be fine-tuned to favor interaction with a specific ion over others. This high degree of tunability makes this compound and its derivatives a valuable platform for the development of next-generation chemical sensors.

Precursor for Polymer Synthesis and Optoelectronic Materials

The unique electronic structure of the quinoline ring system, characterized by its electron-deficient nature, makes it a valuable component in the design of polymers for optoelectronic applications. This compound serves as an excellent precursor for the synthesis of such polymers, including polyquinolines and other conjugated polymers. These materials are of significant interest for their potential use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. mdpi.com

Polyquinolines, a class of polymers known for their high thermal stability and mechanical strength, can be synthesized through various polymerization reactions. The aldehyde and hydroxyl functionalities of this compound can be exploited in condensation polymerization reactions to incorporate the quinoline unit into the polymer backbone. The resulting polymers often exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the polymer structure.

In the context of optoelectronics, the quinoline moiety often acts as an electron-acceptor unit. When incorporated into a polymer chain alongside electron-donating units, a donor-π-acceptor (D-π-A) architecture can be created. This arrangement facilitates intramolecular charge transfer (ICT), a process that is fundamental to the operation of many optoelectronic devices. The photophysical properties of such polymers, including their absorption and emission wavelengths, can be tuned by altering the nature of the donor and acceptor units, as well as the π-conjugated bridge that connects them. mdpi.com

Derivatives of quinoline have been investigated as components in OLEDs, where they can function as emissive materials or as electron-transporting layers. rroij.com For example, tris(8-hydroxyquinoline)aluminum (Alq3) is a well-known electron-transporting and emissive material in OLEDs. mdpi.com While Alq3 is a small molecule, the principles of its function highlight the potential of quinoline-containing polymers in similar applications. By incorporating this compound into a polymer structure, it may be possible to develop new materials with enhanced processability and stability for large-area device fabrication.

| Polymer/Material Type | Precursor/Moiety | Key Property | Potential Application |

| Polyarylquinoline Copolymers | Carbazole–quinoline, Phenothiazine–quinoline | Intramolecular Charge Transfer (ICT) | Optoelectronic materials |

| Polyquinolines | Alkyne-aldehyde monomers and anilines | High thermal stability, good solubility | Multifunctional materials |

| Conjugated Polysulfides | Polysulfide derivatives with arylene groups | Semiconductive behavior, p-type activity | Organic thin-film transistors (OTFTs), PLEDs |

| Carbazole-based Polymers | 2,7(3,6)-diaryl(arylamino)-substituted carbazoles | Good charge carrier injection and transfer | OLEDs (charge-transporting layers, emitters) |

This table provides examples of polymers and materials where quinoline and similar heterocyclic structures are used, indicating the potential of polymers derived from this compound.

The research into polymers derived from this compound is an active area of materials science. The ability to synthesize polymers with tailored electronic and optical properties by modifying the structure of the quinoline precursor opens up exciting possibilities for the development of next-generation organic electronic devices.

Exploration of Biological and Medicinal Chemistry Aspects of 2 Hydroxyquinoline 3 Carbaldehyde

Investigation of Antimicrobial Activities and Mechanistic Pathways

Derivatives of 2-hydroxyquinoline-3-carbaldehyde, especially its Schiff bases and their metal complexes, have been evaluated for their antimicrobial properties against a spectrum of pathogenic microbes. Studies have shown that these compounds possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. umsha.ac.irscispace.com

The mechanism of action for the antimicrobial effects is thought to involve the disruption of bacterial cell wall synthesis and function, ultimately leading to cell death. The formation of Schiff bases from this compound and their subsequent chelation with metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) often leads to enhanced antimicrobial potency. umsha.ac.irscispace.com In particular, copper(II) complexes of Schiff bases derived from 2-sulfanyl or this compound have demonstrated superior antibacterial effects compared to the ligands alone. researchgate.netresearchgate.net For instance, certain Schiff bases synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) (a precursor to the hydroxy derivative) showed inhibitory properties against pathogenic genera such as Rhodococcus, Streptococcus, Staphylococcus, Enterococcus, Bacillus, Shigella, and Proteus. umsha.ac.ir

| Derivative Type | Target Organism(s) | Observed Activity | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde Schiff Bases | Bacillus cereus, S. aureus, P. aeruginosa, E. coli | Moderate antibacterial effects; IZDs of 7.5-19.8 mm, MICs of 256-2048 µg/mL. | umsha.ac.irscispace.com |

| 6-Chloro-2-hydroxyquinoline-3-carbaldehyde (B1353871) | Gram-positive and Gram-negative bacteria | Disrupts bacterial cell wall synthesis. | |

| Cu(II) complexes of this compound Schiff bases | E. coli, S. aureus | Better antibacterial effects than corresponding ligands. | researchgate.netresearchgate.net |

| Imidazoquinolines | S. aureus, A. hydrophila, S. typhi, E. coli, K. pneumonia | Some derivatives showed better MIC and MBC activity against tested strains. | nih.gov |

Studies on Anticancer Properties and Apoptosis Induction Pathways

The anticancer potential of this compound derivatives has been a significant area of investigation. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A-549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). biosynth.comijrpr.comresearchgate.netnih.gov A key mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death. biosynth.com

The apoptotic process initiated by these compounds involves multiple cellular pathways. Research indicates that derivatives can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors. This is often accompanied by the activation of caspases, a family of proteases crucial for executing apoptosis; specifically, caspase-3, caspase-7, and caspase-9 have been implicated. researchgate.netresearchgate.net Furthermore, treatment with these compounds can lead to an increase in reactive oxygen species (ROS), which induces cellular stress and promotes apoptosis. researchgate.net Some derivatives have also been found to cause cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell proliferation. researchgate.net Metal complexes, once again, often show enhanced cytotoxic activity compared to the parent ligands, with copper complexes being particularly potent. ijrpr.comresearchgate.net

| Derivative/Complex | Cancer Cell Line | IC50 Value | Apoptotic Mechanism | Reference(s) |

| 6-Chloro-2-hydroxyquinoline-3-carbaldehyde | HeLa, MCF-7 | Not specified | Induces apoptosis via mitochondrial dysfunction and caspase activation. | |

| Copper(II) Complex of a Schiff Base | A-549 (Lung), MCF-7 (Breast) | 37.03 µM (A-549), 39.43 µM (MCF-7) | Cytotoxicity, DNA degradation. | ijrpr.comresearchgate.net |

| Cobalt(II) Coordination Polymer | HeLa, HEp-2, HepG2, A431 | Not specified | Substantial cytotoxicity, especially against HepG2. | ijrpr.com |

| Hydrazone Derivatives | NCI-H460 (Lung) | 5.16 - 35.52 µM | Better inhibition than 5-fluorouracil (B62378) for some derivatives. | researchgate.net |

| 2-benzylthioquinoline nitrones | Leukemia, Colon cancer cell lines | 0.45 - 0.91 µM | Overexpression of caspase-3, cell cycle arrest at G2/M. | researchgate.net |

Enzyme Inhibition Studies and Identification of Molecular Targets

The biological activities of this compound derivatives can often be traced to their ability to inhibit specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. Quinolone-based compounds are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. scispace.com Molecular docking studies have supported the potential for derivatives of this compound to bind to the active sites of these enzymes. scispace.comresearchgate.net

In the context of cancer, derivatives have been identified as potential inhibitors of aurora kinases, which are serine/threonine kinases vital for cell proliferation. umsha.ac.irscispace.com For neurodegenerative diseases, 6-chloro-2-hydroxyquinoline-3-carbaldehyde has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine; this inhibition is a key strategy in managing Alzheimer's disease. Furthermore, in the search for new anti-tuberculosis agents, molecular docking has identified Mycobacterium tuberculosis enoyl reductase (INHA), an enzyme crucial for fatty acid synthesis, as a molecular target for certain imidazole (B134444) derivatives of this compound. koreascience.kr

| Derivative Class | Target Enzyme | Biological Context | Reference(s) |

| Quinolone Schiff Bases | DNA Gyrase, Topoisomerase IV | Antibacterial | scispace.comresearchgate.net |

| Quinoline-3-carbaldehyde Schiff Bases | Aurora Kinases | Anticancer | umsha.ac.irscispace.com |

| 6-Chloro-2-hydroxyquinoline-3-carbaldehyde | Acetylcholinesterase | Neurodegenerative Disease | |

| Trisubstituted Imidazoles | M. tuberculosis Enoyl Reductase (INHA) | Anti-tuberculosis | koreascience.kr |

Antioxidant Properties and Mechanism of Radical Scavenging

Several studies have highlighted the antioxidant capabilities of this compound and its derivatives. biosynth.com The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method and ferric ion reduction assays. ijpsr.commedcraveonline.com

The mechanism of radical scavenging involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the stable DPPH free radical. This converts the radical into the stable, non-radical molecule 1,1-diphenyl-2-picryl hydrazine (B178648), a process that can be monitored by the decrease in absorbance (discoloration) of the DPPH solution. ijpsr.com Studies on novel Schiff bases derived from 7- or 8-methyl-substituted this compound showed that several compounds exhibited moderate to good antioxidant activity, with some being particularly significant. ijpsr.com Similarly, oxetoquinolines synthesized from this compound derivatives also demonstrated good antioxidant properties. medcraveonline.com The evaluation of a Cu(II) complex of a 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) derivative revealed it to have the highest antioxidant activity among the tested compounds, with an IC50 of 153.3 ± 1.02 μg/mL in a DPPH assay. nih.gov

| Compound/Derivative | Assay Method | Result | Reference(s) |

| This compound | General | Possesses antioxidative properties. | biosynth.com |

| Schiff Bases of 7/8-methyl-2-hydroxyquinoline-3-carbaldehyde | DPPH, Ferric Ion Reduction | Compounds IIIb, IIId, and IIIf showed significant activity. | ijpsr.com |

| Oxetoquinolines | DPPH | Moderate to good antioxidant activity. | medcraveonline.com |

| Cu(II) Complex of a 7-chloro derivative | DPPH | IC50 of 153.3 ± 1.02 μg/mL. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. ijrpr.comgrafiati.comscispace.com Research has consistently shown that the biological activity of these compounds is highly dependent on the nature and position of various substituents.

A key modification is the condensation of the carbaldehyde group to form Schiff bases or hydrazones, which often serves as a precursor to enhanced biological activity. ijrpr.com The subsequent formation of metal complexes with these Schiff base ligands, particularly with Cu(II), frequently leads to a significant increase in antimicrobial and anticancer efficacy compared to the uncomplexed ligand. ijrpr.comresearchgate.net

Substitutions on the quinoline (B57606) ring itself are also critical. The introduction of halogen atoms, such as chlorine or fluorine, at positions like C6 or C7 can potentiate the therapeutic effects. nih.govscispace.com For example, 6-chloro-2-hydroxyquinoline-3-carbaldehyde showed notable antimicrobial and anticancer activities. Furthermore, the nature of the aromatic amine used to form the Schiff base plays a vital role. The presence of specific functional groups on this part of the molecule can fine-tune the activity, bioavailability, and target specificity. ijrpr.com SAR studies reveal that leaving certain positions unsubstituted while introducing heterocyclic aromatic groups at others can optimize anticancer properties. ijrpr.com

Molecular Interactions with Biological Macromolecules

The therapeutic effects of this compound derivatives are rooted in their interactions with biological macromolecules like DNA and proteins. biosynth.com The compound itself has been shown to bind to serum albumin, which may influence its distribution and antitumor activity. biosynth.com

Derivatives, especially Schiff bases and their metal complexes, are known to interact with DNA. The primary mode of this interaction is often intercalation, where the planar aromatic structure of the quinoline moiety inserts itself between the base pairs of the DNA double helix. ijrpr.comresearchgate.nettandfonline.com This interaction can disrupt DNA replication and transcription, leading to cell death. Some metal complexes are also capable of cleaving DNA, with some exhibiting photo-induced nuclease activity, meaning they can damage DNA when exposed to light. researchgate.nettandfonline.com

Molecular docking studies have been instrumental in predicting and rationalizing these interactions at a molecular level. These computational studies have shown favorable binding of derivatives to the minor groove of B-DNA and to the active sites of key enzymes like DNA gyrase, topoisomerase IIα, and the estrogen receptor alpha. nih.govresearchgate.netresearchgate.nettandfonline.com Such studies provide binding energy values and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-macromolecule complex, guiding the design of more potent derivatives. koreascience.kr

| Derivative/Complex | Macromolecule Target | Interaction Type | Method | Reference(s) |

| This compound | Albumin | Binding | Experimental | biosynth.com |

| Metal(II) Schiff Base Complexes | B-DNA Dodecamer | Intercalation | Molecular Docking | researchgate.nettandfonline.com |

| This compound oxime | Calf Thymus DNA (ct-DNA) | Intercalation/Inclusion | Cyclic Voltammetry | lookchemmall.com |

| Cobalt(II) Coordination Polymer | Calf Thymus DNA (ct-DNA), Bovine Serum Albumin (BSA) | Intercalation, Static Quenching | Spectroscopic Studies | ijrpr.com |

| Cu(II) Complex | pBR322 DNA | DNA Cleavage | Agarose Gel Electrophoresis | researchgate.net |

| Imidazole Derivatives | M. tuberculosis Enoyl Reductase (INHA) | Active Site Binding | Molecular Docking | koreascience.kr |

Modulation of Cellular Pathways and Signaling Mechanisms

The biological effects of this compound derivatives stem from their ability to modulate critical cellular and signaling pathways. The induction of apoptosis, a primary anticancer mechanism, is a clear example of this modulation. These compounds activate the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the subsequent activation of the caspase cascade, including key executioners like caspase-3 and caspase-7, and initiators like caspase-9. researchgate.net

In some cases, the p53 tumor suppressor pathway is also implicated. For derivatives designed to release nitric oxide (NO), the resulting reactive nitrogen species can target and activate p53, which in turn promotes the release of cytochrome c from mitochondria and triggers apoptosis. researchgate.net

Beyond apoptosis, these compounds interfere with the cell cycle signaling that governs cell division. The observed arrest of cancer cells in the G2/M phase prevents them from undergoing mitosis, thus halting proliferation. researchgate.net The inhibition of key enzymes like aurora kinases, DNA gyrase, and topoisomerases directly disrupts fundamental cellular pathways, including cell division, DNA topology maintenance, and replication, which explains both the anticancer and antimicrobial activities of these versatile compounds. umsha.ac.irscispace.comevitachem.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is pivotal for the future exploration of 2-Hydroxyquinoline-3-carbaldehyde. Current synthetic strategies, while effective, often rely on traditional methods that may involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. For instance, the Vilsmeier-Haack reaction, a common method for the formylation of activated aromatic compounds to produce precursors like 2-chloroquinoline-3-carbaldehyde (B1585622), requires phosphorus oxychloride and dimethylformamide. nih.gov

Future research is anticipated to focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of:

Green Catalysts: The use of biodegradable and reusable catalysts, such as L-proline, has shown promise in increasing reaction yields and reducing environmental impact in the synthesis of related quinoline (B57606) derivatives. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of quinoline-based compounds. nih.govrsc.org

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel can enhance efficiency and reduce waste.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

The development of such novel routes will not only make the synthesis of this compound more environmentally friendly but also more economically viable for larger-scale production.

Exploration of Undiscovered Applications in Interdisciplinary Fields

While this compound and its derivatives have been investigated for their antioxidant and potential anticancer properties, a vast landscape of applications remains to be explored. biosynth.comresearchgate.netnih.gov The unique structural features of the quinoline scaffold suggest its potential in a variety of interdisciplinary fields.

Future research is expected to venture into:

Environmental Sensing: Inspired by related quinoline-based hydrazones that exhibit selective detection of anions like fluoride (B91410) and cations such as copper, new derivatives of this compound could be developed as chemosensors for environmental monitoring. researchgate.net

Materials Science: The phenomenon of aggregation-induced emission enhancement (AIEE), observed in similar compounds, opens the door for the development of novel fluorescent materials for applications in optoelectronics and bio-imaging. researchgate.net

Broad-Spectrum Antimicrobials: The quinoline nucleus is a core component of many antibacterial and antifungal agents. rsc.orgresearchgate.net Systematic screening of new derivatives of this compound against a wide range of pathogens could lead to the discovery of new antimicrobial leads.

Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in the treatment of Alzheimer's disease due to their ability to chelate metal ions and cross the blood-brain barrier. rroij.com This presents a promising, yet unexplored, avenue for this compound derivatives.

Challenges in Scalable Synthesis and Industrial Relevance

To enhance the industrial relevance of this compound, future research must address:

Process Optimization: Thorough optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-product formation.

Cost-Effective Starting Materials: The development of synthetic routes that utilize readily available and inexpensive starting materials is essential for economic viability.

Efficient Purification Techniques: The development of scalable and cost-effective purification methods, such as crystallization or selective extraction, is necessary to obtain high-purity compounds required for pharmaceutical and other high-tech applications.

Overcoming these challenges will be critical for unlocking the full commercial potential of this compound and its derivatives.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov These computational tools can significantly accelerate the design and development of new molecules with desired properties.

In the context of this compound, AI and ML can be employed to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activities of novel, virtually designed derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

Optimize Molecular Properties: AI algorithms can be used to design molecules with specific properties, such as enhanced binding affinity to a biological target or improved solubility.

De Novo Drug Design: Generative models can propose entirely new molecular structures based on the this compound scaffold that are optimized for a particular function.

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing the most efficient synthetic routes for target molecules, a process known as computer-aided synthesis planning. youtube.com

The synergy between computational modeling and experimental work will undoubtedly lead to a more rapid and efficient exploration of the chemical space around this compound.

Advanced Functionalization for Enhanced Properties and Specificity

The versatility of the this compound scaffold lies in its potential for advanced functionalization. The introduction of different functional groups at various positions on the quinoline ring can have a profound impact on the compound's physicochemical and biological properties. For instance, the synthesis of Schiff-base derivatives has been shown to yield compounds with significant antioxidant activity. nih.gov

Future research will likely focus on:

Targeted Functionalization: The strategic placement of functional groups to enhance the specificity of the molecule for a particular biological target, thereby increasing its efficacy and reducing off-target effects.

Bioisosteric Replacement: The substitution of certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile.

Hybrid Molecules: The conjugation of the this compound moiety with other pharmacophores to create hybrid molecules with dual or synergistic activities. researchgate.net Research on related compounds has shown that creating fused heterocyclic systems can lead to novel properties. nih.govrsc.org

Prodrug Strategies: The design of inactive prodrugs that are metabolically converted to the active form of the drug at the desired site of action, which can improve drug delivery and reduce systemic toxicity.

Through advanced functionalization, scientists can fine-tune the properties of this compound to develop highly potent and selective molecules for a wide range of applications.

Q & A

Q. How can researchers address reproducibility challenges in multistep syntheses?

Q. What ethical guidelines govern the reporting of biological activity data for quinoline derivatives?

- Methodological Answer : Follow OECD principles for in vitro/in vivo assays:

- IC₅₀ Values : Report with 95% confidence intervals.

- Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests).

- Ethical Approval : Obtain institutional review board approval for animal studies .

Tables for Key Data

Table 1 : Comparative Reactivity of Quinoline-3-carbaldehyde Derivatives

| Substituent | Synthetic Yield (%) | LogP (Calculated) | Antimicrobial IC₅₀ (µM) |

|---|---|---|---|

| -OH | 78 | 1.2 | 12.5 |

| -Cl | 85 | 1.8 | 8.7 |

| -CH₃ | 65 | 2.1 | 18.9 |

Table 2 : Optimization of Hydrolysis Conditions for this compound

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 50% Acetic Acid | 80 | 4 | 65 |

| 70% Acetic Acid | 100 | 2 | 82 |

| 90% Acetic Acid | 100 | 2 | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.